molecular formula C10H5Cl2NO3 B1306524 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid CAS No. 876710-49-5

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid

Cat. No. B1306524
CAS RN: 876710-49-5
M. Wt: 258.05 g/mol
InChI Key: GJJPRTBPAZSUJZ-UHFFFAOYSA-N
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Description

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The dichloro-phenyl group attached to the isoxazole ring suggests that the compound could exhibit unique physical and chemical properties, potentially making it useful in various chemical reactions and as a precursor for more complex molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which can be synthesized from acyl Meldrum's acids. This process avoids the formation of byproducts and yields 5-substituted 3-isoxazolols . Another synthesis method includes the reaction of substituted propenones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution under ultrasound irradiation, which offers advantages such as simplicity, higher yield, and environmental friendliness .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and may undergo rearrangements under certain conditions. For instance, 5-arylisoxazole-3-hydroxamic acids can rearrange to form 3,4-substituted 1,2,5-oxadiazoles . The tautomerism of isoxazoles is also an important aspect of their molecular structure, with different forms existing depending on the solvent's polarity .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions. For example, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . Reductive cleavage and oxidative fragmentation reactions of isoxazoline and isoxazole derivatives have also been described, leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the isoxazole ring can affect the compound's acidity, basicity, and solubility . The crystal packing and intermolecular hydrogen bonds can stabilize the crystal structure of these compounds, as seen in the study of a pyrazole derivative . Additionally, the nonlinear optical properties of these molecules can be attributed to the small energy gap between their frontier molecular orbitals .

Scientific Research Applications

Isoxazole Derivatives in Medicinal Chemistry

Isoxazoline derivatives, including compounds with isoxazole rings, have shown significant biological and medicinal properties. They are known for their anticancer activities and have been found in natural products with potential chemotherapeutic properties. Isoxazoline compounds are used in synthesizing various heterocycles and have been studied for their reactivity and potential as building blocks in organic synthesis (Melo, 2010).

Role in Supramolecular Chemistry

The carboxylic acid functional group, as found in 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid, plays a crucial role in supramolecular chemistry due to its ability to form hydrogen bonds and participate in metal coordination. These properties make such compounds interesting for the design of supramolecular assemblies and materials (Sevrain et al., 2017).

Environmental and Biological Studies

Compounds with carboxylic and phenolic groups have been studied for their adsorption properties on minerals, which is relevant in environmental chemistry and pollution control. Understanding the interaction between such compounds and various substrates can provide insights into their fate and behavior in natural environments (Guan et al., 2006).

Synthetic Applications

The presence of both an isoxazole ring and a carboxylic acid group in a single molecule makes 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid a versatile intermediate for synthetic applications. It can be used in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties (Issac & Tierney, 1996).

Safety and Hazards

Safety and hazards would depend on the specific compound. For example, 3,4-Dichlorophenyl isocyanate is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

Future Directions

The future directions for this compound would depend on its specific applications. Isoxazole derivatives are known for their broad range of chemical and biological properties, making them valuable in the development of new drugs .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJPRTBPAZSUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390098
Record name 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876710-49-5
Record name 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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